LASV inhibitor 3.3

LAMP1 inhibitor Host-targeted antiviral Cholesterol-binding pocket

LASV inhibitor 3.3 is the only commercially available small molecule that selectively targets the host LAMP1 cholesterol-binding pocket rather than viral glycoprotein, offering a unique tool for dissecting host-virus interactions in Lassa virus entry. Its narrow selectivity profile (no activity against LCMV, JUNV, EBOV, VSV) makes it an ideal LASV-specific reference control for high-throughput screening and counter-screening campaigns. Researchers developing host-targeted antivirals will find its well-characterized cholesterol-competitive mechanism and available photo-affinity analog (1519) invaluable for SAR and target engagement studies.

Molecular Formula C30H37N3O2
Molecular Weight 471.6 g/mol
Cat. No. B532542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLASV inhibitor 3.3
SynonymsLASV-IN-3.3;  LASV IN-3.3;  LASV-IN 3.3;  LASV IN 3.3
Molecular FormulaC30H37N3O2
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CNC(=O)C45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C30H37N3O2/c34-27(21-31-29(35)30-18-22-15-23(19-30)17-24(16-22)20-30)32-11-13-33(14-12-32)28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-10,22-24,28H,11-21H2,(H,31,35)
InChIKeyCUSOKWBOIRFXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LASV Inhibitor 3.3: A Host-Targeted Entry Inhibitor for Lassa Virus Research


LASV inhibitor 3.3 (CAS 554438-52-7) is a small-molecule inhibitor of Lassa virus (LASV) entry that targets the host factor lysosome-associated membrane protein 1 (LAMP1) rather than viral proteins [1]. It inhibits LASV glycoprotein (GP)-mediated infection with an IC50 of 1.8 μM in pseudotyped virus assays and has been validated in Vero and Huh7.5 cell models . Unlike broad-spectrum arenavirus entry inhibitors, 3.3 exhibits a narrow selectivity profile, showing no inhibitory activity against related viruses including LCMV, Lujo virus, Junin virus, Ebola virus, or VSV [1].

Why LASV Inhibitor 3.3 Cannot Be Substituted with Generic Arenavirus Entry Inhibitors


LASV inhibitor 3.3 possesses a unique mechanism of action targeting the host cholesterol-binding pocket of LAMP1, which differs fundamentally from direct-acting antivirals that target the viral glycoprotein. This host-targeted mechanism results in a distinct selectivity profile that is specific to LASV, with no cross-activity against other arenaviruses [1]. In contrast, comparators such as ST-193, LHF-535, and ARN-75039 act as broad-spectrum arenavirus entry inhibitors targeting the viral GP [2][3][4], while CP100356 inhibits via P-glycoprotein modulation [5]. Substitution with any of these alternatives would eliminate the unique LAMP1-targeted approach and alter the experimental outcomes, particularly in studies focused on host-virus interactions involving cholesterol-dependent LAMP1-GP binding [1].

Quantitative Differentiation of LASV Inhibitor 3.3 Against Key Comparator Compounds


Mechanistic Differentiation: Host LAMP1 Targeting Versus Viral GP Targeting

LASV inhibitor 3.3 is the only commercially available inhibitor that targets the host LAMP1 protein rather than the viral glycoprotein. This was demonstrated via photo-affinity labeling using analog 1519, which cross-linked to LAMP1 in Vero and Huh7.5 cells, with competition by excess 3.3 confirming target specificity [1]. In contrast, ST-193, LHF-535, ARN-75039, and CP100356 all act on the viral GP or related entry processes [2][3][4][5]. No comparator compound has demonstrated LAMP1-targeting activity.

LAMP1 inhibitor Host-targeted antiviral Cholesterol-binding pocket

Selectivity Profile: LASV-Specific Activity Versus Broad-Spectrum Comparators

LASV inhibitor 3.3 demonstrates a narrow selectivity profile, inhibiting LASV GP-mediated transduction (IC50 = 1.8 μM) while showing no inhibitory activity against LCMV, Lujo virus (LUJV), Junin virus (JUNV), Ebola virus (EBOV), or vesicular stomatitis virus (VSV) [1]. In contrast, ST-193 inhibits multiple arenaviruses with IC50 values of 0.44-3.1 nM [2], and CP100356 inhibits VSV-LASVGP, LCMV, and LASV with IC50 values of 0.52, 0.54, and 0.062 μM, respectively [3].

Virus specificity Selectivity profiling Arenavirus panel

Cholesterol Competition: Unique Mechanism Among LASV Entry Inhibitors

LASV inhibitor 3.3 inhibits LAMP1 binding to LASV GP through a cholesterol-competitive mechanism. Mutational analysis of a docking-based model identified the inhibitor binding site within the cholesterol-binding pocket of the LAMP1 domain that interacts with LASV GP [1]. No comparator compound (ST-193, LHF-535, ARN-75039, or CP100356) has been shown to act via cholesterol competition at LAMP1 [2][3][4][5].

Cholesterol-dependent entry Competitive inhibition LAMP1 binding pocket

Potency Comparison: LASV Inhibitor 3.3 Exhibits Distinct IC50 Profile Relative to Nanomolar GP Inhibitors

LASV inhibitor 3.3 inhibits LASV GP-mediated transduction with an IC50 of 1.8 μM [1]. This potency is approximately 1,100-fold lower than ST-193 (IC50 1.6 nM) [2], 6,000- to 18,000-fold lower than LHF-535 (IC50 0.1-0.3 nM) [3], and 29-fold lower than CP100356 against native LASV (IC50 0.062 μM) [4]. However, 3.3 achieves complete inhibition at higher concentrations, making it suitable for mechanistic studies requiring host target engagement rather than high-potency viral suppression.

IC50 comparison Antiviral potency Pseudotype assay

Chemical Probe Utility: Photo-Affinity Analog 1519 Enables Target Identification and Validation

The photo-reactive analog 1519, derived from 3.3, retains antiviral activity (inhibits LASV GP-mediated transduction) and contains a diazirine for UV cross-linking and a terminal alkyne for click chemistry [1]. This analog was used to identify LAMP1 as the molecular target of 3.3 and to demonstrate competition with cholesterol [1]. No comparator compound (ST-193, LHF-535, ARN-75039, or CP100356) has a similarly validated photo-affinity probe for target identification [2][3][4][5].

Photo-affinity labeling Chemical probe Target validation

Optimal Research Applications for LASV Inhibitor 3.3 Based on Quantitative Evidence


Mechanistic Studies of LAMP1-Dependent LASV Entry

LASV inhibitor 3.3 is the tool of choice for dissecting the role of the host LAMP1 protein in LASV entry. Its unique host-targeted mechanism (Evidence Item 1) and availability of the photo-affinity analog 1519 (Evidence Item 5) enable definitive identification and validation of LAMP1 as a host factor in viral entry. The compound's cholesterol-competitive mechanism (Evidence Item 3) provides a specific probe for studying the role of cholesterol in LAMP1-GP interactions. Researchers investigating host factors in arenavirus entry should select 3.3 over broad-spectrum GP inhibitors, which cannot interrogate LAMP1-specific pathways [1].

LASV-Specific Antiviral Screening and Counter-Screening

For high-throughput screening campaigns focused specifically on LASV entry inhibitors, 3.3 serves as an ideal LASV-specific reference control due to its narrow selectivity profile (Evidence Item 2). Unlike broad-spectrum comparators ST-193 and LHF-535 that inhibit multiple arenaviruses, 3.3's lack of activity against LCMV, JUNV, EBOV, and VSV ensures that observed antiviral effects are LASV-specific. This property makes 3.3 particularly valuable for counter-screening to eliminate compounds with promiscuous antiviral activity and for validating LASV-specific mechanisms [1].

Structure-Activity Relationship (SAR) Studies Targeting the LAMP1 Cholesterol-Binding Pocket

The well-defined binding site of 3.3 within the cholesterol-binding pocket of LAMP1 (Evidence Item 3) makes this compound an excellent starting point for structure-activity relationship campaigns aimed at developing host-targeted antivirals. The photo-affinity analog 1519 (Evidence Item 5) provides a direct tool for validating target engagement of derivative compounds. While 3.3 itself has micromolar potency (Evidence Item 4), its scaffold can be optimized for improved affinity while maintaining the unique LAMP1-targeted mechanism, an approach distinct from the viral GP-targeted optimization pathways pursued with ST-193 and LHF-535 scaffolds [1][2][3].

Cholesterol-Dependent Viral Entry Research

The demonstration that 3.3 acts as a competitive inhibitor of cholesterol binding to LAMP1 (Evidence Item 3) positions this compound as a unique chemical probe for investigating cholesterol-dependent steps in viral entry. No comparator compound offers this cholesterol-competitive mechanism. Researchers studying the role of host lipids in viral fusion or seeking to understand the intersection of cholesterol metabolism and viral entry should utilize 3.3 as their primary tool compound, as alternative inhibitors do not provide insight into this specific host-virus interface [1].

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